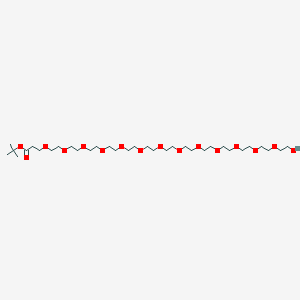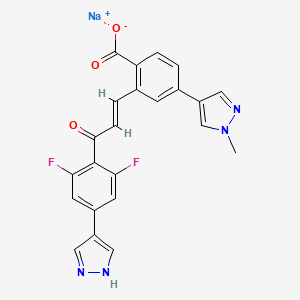
Hydroxy-PEG13-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG13-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Scientific Research Applications
Drug Delivery Systems
Hydrogel Films for Controlled Drug Release : Carboxymethylcellulose (CMC) - polyethylene glycol (PEG) hydrogel films, using citric acid as a non-toxic crosslinking agent, have been developed for the controlled delivery of hydrophobic drugs. The incorporation of PEG enhances the loading and controlled release of these drugs. The hydrogel films demonstrate excellent hemocompatibility and cytocompatibility, indicating their potential in drug delivery applications (Ghorpade et al., 2018).
PEG Conjugates for Sustained Bioactivity : Mitsunobu reactions have been used to link t-butyl esters of α4 integrin inhibitors at each terminus of branched PEG. These derivatives achieve sustained levels and bioactivity in vivo following subcutaneous administration, highlighting their use in sustained drug delivery (Smith et al., 2013).
Polymer Degradation and Biomedical Applications
Degradation Behavior in PEG/PLLA Copolymers : Research into the degradation mechanism of polyethylene glycol/poly(L-lactide) (PEG/PLLA) copolymers reveals insights into the molecular weight changes and crystalline morphology during hydrolytic degradation. This is critical for biomedical applications where biodegradable materials are required (Hu & Liu, 1994).
Thermally Activated Thin Polymer Films for Bioconjugation : The local thermal activation of thin polymer films containing tert-butyl ester moieties leads to pending carboxylic acid groups suitable for bioconjugation. This method is essential for creating surface modifications on a micro- and nano-scale, useful in various biomedical applications (Duvigneau et al., 2008).
Hydrolytic Degradation in Polyurethane Copolymers : Studies on poly(ester urethane)s consisting of poly[(R)-3-hydroxybutyrate] (PHB) and PEG show the complete degradation process of these materials. These findings are significant for developing biodegradable biomaterials, particularly in tissue engineering and regenerative medicine (Loh et al., 2006).
properties
Molecular Formula |
C33H66O16 |
|---|---|
Molecular Weight |
718.88 |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C33H66O16/c1-33(2,3)49-32(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-30-48-31-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-34/h34H,4-31H2,1-3H3 |
InChI Key |
VCMFXOTTYDVNJC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Hydroxy-PEG13-t-butyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1192819.png)

![1-{3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophen-2-yl}ethen-1-amine](/img/structure/B1192828.png)